molecular formula C16H17FN2O2 B5800461 N-(2-ethoxyphenyl)-N'-(4-fluoro-2-methylphenyl)urea

N-(2-ethoxyphenyl)-N'-(4-fluoro-2-methylphenyl)urea

Cat. No. B5800461
M. Wt: 288.32 g/mol
InChI Key: QCPWBOHXFWZSJZ-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-N'-(4-fluoro-2-methylphenyl)urea, also known as EFU, is a chemical compound that belongs to the class of urea derivatives. EFU is a synthetic compound that has been studied for its potential use in various scientific research applications.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-N'-(4-fluoro-2-methylphenyl)urea is not fully understood. However, it is believed that N-(2-ethoxyphenyl)-N'-(4-fluoro-2-methylphenyl)urea exerts its effects by inhibiting the activity of certain enzymes. N-(2-ethoxyphenyl)-N'-(4-fluoro-2-methylphenyl)urea has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. N-(2-ethoxyphenyl)-N'-(4-fluoro-2-methylphenyl)urea has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in inflammation.
Biochemical and Physiological Effects
N-(2-ethoxyphenyl)-N'-(4-fluoro-2-methylphenyl)urea has been shown to have various biochemical and physiological effects. In cancer cells, N-(2-ethoxyphenyl)-N'-(4-fluoro-2-methylphenyl)urea has been shown to induce cell cycle arrest and apoptosis. N-(2-ethoxyphenyl)-N'-(4-fluoro-2-methylphenyl)urea has also been shown to reduce the production of pro-inflammatory cytokines, which can reduce inflammation. N-(2-ethoxyphenyl)-N'-(4-fluoro-2-methylphenyl)urea has been shown to have low toxicity in vitro, making it a promising compound for further research.

Advantages and Limitations for Lab Experiments

N-(2-ethoxyphenyl)-N'-(4-fluoro-2-methylphenyl)urea has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. N-(2-ethoxyphenyl)-N'-(4-fluoro-2-methylphenyl)urea has a high yield, making it an attractive compound for research. N-(2-ethoxyphenyl)-N'-(4-fluoro-2-methylphenyl)urea has been shown to have low toxicity in vitro, making it a promising compound for further research. However, there are also limitations to the use of N-(2-ethoxyphenyl)-N'-(4-fluoro-2-methylphenyl)urea in lab experiments. N-(2-ethoxyphenyl)-N'-(4-fluoro-2-methylphenyl)urea has not been extensively studied in vivo, so its effects in living organisms are not well understood. N-(2-ethoxyphenyl)-N'-(4-fluoro-2-methylphenyl)urea may also have off-target effects, which can complicate interpretation of results.

Future Directions

There are several future directions for research on N-(2-ethoxyphenyl)-N'-(4-fluoro-2-methylphenyl)urea. One area of research is the development of N-(2-ethoxyphenyl)-N'-(4-fluoro-2-methylphenyl)urea analogs with improved potency and selectivity. Another area of research is the investigation of N-(2-ethoxyphenyl)-N'-(4-fluoro-2-methylphenyl)urea in vivo to better understand its effects in living organisms. N-(2-ethoxyphenyl)-N'-(4-fluoro-2-methylphenyl)urea may also have potential as a therapeutic agent for various diseases, so further research in this area is warranted. Overall, N-(2-ethoxyphenyl)-N'-(4-fluoro-2-methylphenyl)urea is a promising compound for scientific research, and further investigation is needed to fully understand its potential.

Synthesis Methods

The synthesis of N-(2-ethoxyphenyl)-N'-(4-fluoro-2-methylphenyl)urea involves the reaction of 2-ethoxyaniline with 4-fluoro-2-methylphenyl isocyanate in the presence of a base. The resulting product is N-(2-ethoxyphenyl)-N'-(4-fluoro-2-methylphenyl)urea, which can be purified by recrystallization. The yield of N-(2-ethoxyphenyl)-N'-(4-fluoro-2-methylphenyl)urea is typically high, making it an attractive compound for scientific research.

Scientific Research Applications

N-(2-ethoxyphenyl)-N'-(4-fluoro-2-methylphenyl)urea has been studied for its potential use in various scientific research applications. One area of research where N-(2-ethoxyphenyl)-N'-(4-fluoro-2-methylphenyl)urea has been investigated is cancer treatment. N-(2-ethoxyphenyl)-N'-(4-fluoro-2-methylphenyl)urea has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(2-ethoxyphenyl)-N'-(4-fluoro-2-methylphenyl)urea has also been studied for its potential use as an anti-inflammatory agent. N-(2-ethoxyphenyl)-N'-(4-fluoro-2-methylphenyl)urea has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

1-(2-ethoxyphenyl)-3-(4-fluoro-2-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O2/c1-3-21-15-7-5-4-6-14(15)19-16(20)18-13-9-8-12(17)10-11(13)2/h4-10H,3H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCPWBOHXFWZSJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NC2=C(C=C(C=C2)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Ethoxyphenyl)-3-(4-fluoro-2-methylphenyl)urea

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